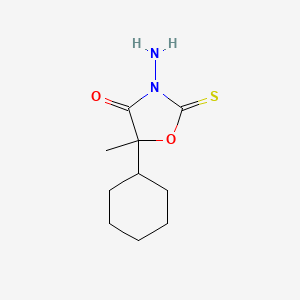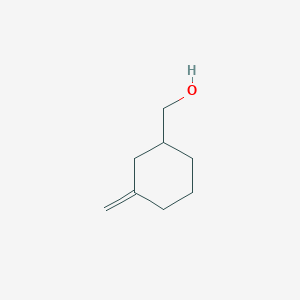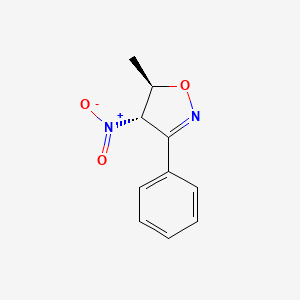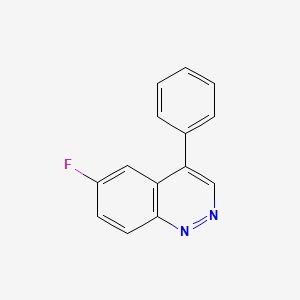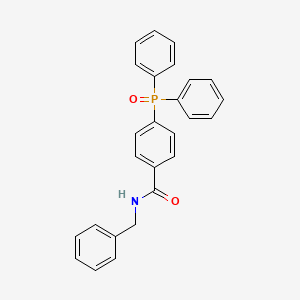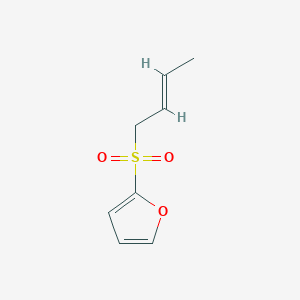![molecular formula C15H18N2O2 B12896224 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline CAS No. 89260-56-0](/img/structure/B12896224.png)
3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Morpholinomethyl)furan-2-yl)aniline is an organic compound that features a furan ring substituted with a morpholinomethyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Morpholinomethyl)furan-2-yl)aniline typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the furan derivative with morpholine and formaldehyde under acidic or basic conditions to form the morpholinomethyl group.
Attachment of the Aniline Moiety: The final step involves the coupling of the morpholinomethyl furan derivative with aniline through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(5-(Morpholinomethyl)furan-2-yl)aniline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(Morpholinomethyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Aplicaciones Científicas De Investigación
3-(5-(Morpholinomethyl)furan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 3-(5-(Morpholinomethyl)furan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and morpholinomethyl group can contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Furan Derivatives: Compounds like 2-furylmethylamine and 5-methylfurfural share the furan ring structure.
Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine contain the morpholine moiety.
Aniline Derivatives: Compounds like p-phenylenediamine and N-methylaniline feature the aniline group.
Uniqueness
3-(5-(Morpholinomethyl)furan-2-yl)aniline is unique due to the combination of the furan ring, morpholinomethyl group, and aniline moiety in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Número CAS |
89260-56-0 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-[5-(morpholin-4-ylmethyl)furan-2-yl]aniline |
InChI |
InChI=1S/C15H18N2O2/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-17-6-8-18-9-7-17/h1-5,10H,6-9,11,16H2 |
Clave InChI |
HWIMSOOVHMHJRX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=C(O2)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
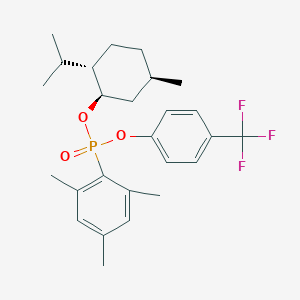

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
